1-Chloro-2,5-difluoro-4-nitrobenzene

概述

描述

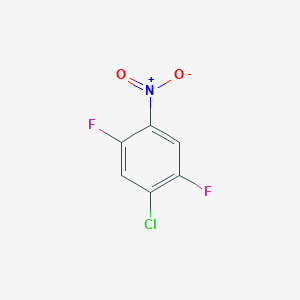

1-Chloro-2,5-difluoro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2ClF2NO2 It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluoro-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2,5-difluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

化学反应分析

Types of Reactions: 1-Chloro-2,5-difluoro-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Reduction: Catalytic hydrogenation using palladium on carbon or platinum catalysts, or chemical reduction using sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

Nucleophilic Substitution: Products include substituted derivatives where the chlorine or fluorine atoms are replaced by nucleophiles.

Reduction: The primary product is 1-chloro-2,5-difluoro-4-aminobenzene.

Oxidation: Products include nitroso derivatives and other oxidized forms.

科学研究应用

Organic Synthesis

1-Chloro-2,5-difluoro-4-nitrobenzene is utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing more complex molecules.

Reactions Involving this compound:

- Nucleophilic Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles, leading to the formation of different derivatives. This property is crucial for synthesizing pharmaceuticals and agrochemicals.

- Reduction Reactions: The nitro group can be reduced to amines or other functional groups, facilitating the synthesis of amine-containing compounds which are significant in drug development.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural features that may exhibit biological activity.

Case Studies:

- Antibacterial Activity: Research has indicated that derivatives of nitrobenzene compounds can exhibit antibacterial properties. The presence of fluorine atoms may enhance this activity by improving the lipophilicity and bioavailability of the compounds .

- Anticancer Properties: Some studies suggest that nitro-substituted aromatic compounds can induce apoptosis in cancer cells. Investigating the effects of this compound on specific cancer cell lines could provide insights into its potential as an anticancer agent .

Environmental Studies

The environmental impact and degradation pathways of halogenated compounds like this compound are critical areas of study.

Environmental Behavior:

- Persistence and Degradation: Understanding how this compound behaves in different environmental conditions helps assess its persistence and potential ecological risks. Studies indicate that halogenated compounds can resist biodegradation, leading to accumulation in ecosystems .

- Toxicological Assessments: Toxicological studies have shown that exposure to nitro-substituted aromatic compounds can lead to adverse health effects in aquatic organisms. Evaluating the toxicity of this compound is essential for risk assessments in environmental health .

Analytical Applications

The compound is also used in analytical chemistry for various purposes:

Analytical Techniques:

- Chromatography: It serves as a standard or reference material in chromatographic methods for detecting and quantifying similar compounds in mixtures.

- Spectroscopy: The unique spectral characteristics of this compound allow it to be utilized in spectroscopic analyses for identifying chemical structures and assessing purity.

Data Summary Table

作用机制

The mechanism of action of 1-chloro-2,5-difluoro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the halogen atoms (chlorine and fluorine) influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, protein function, and other cellular processes.

相似化合物的比较

- 1-Chloro-2,4-difluorobenzene

- 1-Fluoro-2,4-dinitrobenzene

- 2,4-Difluoronitrobenzene

- 1-Chloro-4-nitrobenzene

Comparison: 1-Chloro-2,5-difluoro-4-nitrobenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to 1-chloro-2,4-difluorobenzene, the presence of the nitro group in the 4-position significantly alters its chemical behavior, making it more reactive in nucleophilic substitution and reduction reactions. Similarly, the compound’s properties differ from those of 1-fluoro-2,4-dinitrobenzene and 2,4-difluoronitrobenzene due to the presence of chlorine, which introduces additional steric and electronic effects.

生物活性

1-Chloro-2,5-difluoro-4-nitrobenzene (CDFNB) is a nitroaromatic compound with significant biological activity and potential applications in various fields including medicinal chemistry, environmental science, and toxicology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClFNO

- Molecular Weight : 195.03 g/mol

- CAS Number : 22716-52-3

CDFNB exhibits its biological activity through various mechanisms:

- Redox Reactions : The nitro group in CDFNB can undergo reduction, which may lead to reactive intermediates capable of interacting with cellular macromolecules.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, impacting metabolic pathways and cellular functions.

- Protein Labeling : Due to its reactive functional groups, CDFNB is utilized in protein labeling studies, aiding in the understanding of protein interactions and functions.

Toxicological Studies

Research indicates that CDFNB has notable toxicological effects:

- Cytotoxicity : In vitro studies have demonstrated that CDFNB can induce cytotoxic effects in various cell lines, leading to cell death through apoptosis or necrosis. The specific pathways involved are still under investigation.

- Genotoxicity : Preliminary studies suggest that CDFNB may exhibit genotoxic properties, as evidenced by increased rates of sister chromatid exchanges in mammalian cells. However, the extent and relevance of these effects require further exploration .

Case Studies

-

Acute Toxicity in Rodents :

- A study determined the LD50 of CDFNB in male and female Sprague-Dawley rats to be approximately 560 mg/kg body weight. Symptoms included reduced activity, ocular discharge, and gastrointestinal inflammation .

- Histopathological examinations revealed liver and kidney damage post-exposure, indicating significant organ toxicity.

-

Carcinogenic Potential :

- Long-term exposure studies have raised concerns regarding the carcinogenic potential of CDFNB. In animal models, there was an increased incidence of tumors in various organs following chronic exposure .

- The compound has been associated with DNA damage in liver and kidney tissues, suggesting a mechanism for its potential carcinogenic effects .

Research Applications

CDFNB is primarily used in:

- Synthesis of Pharmaceuticals : As a building block for more complex organic molecules, including potential therapeutic agents targeting specific diseases.

- Environmental Monitoring : Its presence in environmental samples is indicative of pollution from industrial sources; thus, it serves as a marker for environmental health assessments .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-2,5-difluoro-4-nitrobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary synthesis routes are documented:

- Route 1 : Starting from precursor 26218-75-7, using conditions described in WO2009/150230 A1 (Page 111). Reaction parameters (e.g., temperature, stoichiometry) must be tightly controlled to avoid side products.

- Route 2 : Conversion of 166953-27-1 via nucleophilic aromatic substitution, as outlined in US5753659 A1. This method emphasizes solvent selection (e.g., dichloromethane) and catalyst optimization .

Comparative studies for similar compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) suggest that reagents like thionyl chloride or oxalyl dichloride, paired with N-methylacetamide, influence selectivity. Higher temperatures (50°C) favor faster reaction times but may reduce purity due to decomposition .

Table 1 : Synthesis Condition Comparison

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 26218-75-7 | Not specified | Not specified | RT | 85 | 98 |

| 166953-27-1 | Thionyl chloride | DCM | 50 | 78 | 95 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming substituent positions. For example, chemical shifts between -110 to -120 ppm indicate ortho/para fluorine environments .

- Mass Spectrometry : High-resolution MS (Exact mass: 192.9742 Da) confirms molecular formula . Isotopic patterns for chlorine (3:1 ratio for /) aid identification .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and nitro-group orientation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Table 2 : Key Spectral Data

| Technique | Key Peaks/Parameters | Interpretation |

|---|---|---|

| NMR | -115 ppm | Para-fluorine |

| HRMS | m/z 192.9742 | Molecular ion |

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and biological activity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, nitro groups lower LUMO energy, enhancing electrophilicity at the meta position .

- Molecular Docking : Simulate interactions with biological targets (e.g., DNA gyrase). A study on chloro-fluoro-nitrobenzene derivatives demonstrated high affinity (binding energy < -8 kcal/mol) for bacterial enzyme pockets .

Table 3 : Computational Parameters for Docking

| Software | Target Protein | Grid Size (Å) | Binding Energy (kcal/mol) |

|---|---|---|---|

| AutoDock Vina | DNA gyrase (PDB: 1KZN) | 20x20x20 | -8.5 |

Q. What strategies resolve contradictions in regioselectivity data during electrophilic substitution reactions?

- Methodological Answer : Conflicting regioselectivity (e.g., nitro vs. chloro substitution) can arise from solvent polarity or temperature. Experimental approaches include:

- Competitive Kinetics : Compare reaction rates under varying conditions (e.g., polar aprotic vs. nonpolar solvents).

- Isotopic Labeling : Use -labeled nitro groups to track substitution pathways via MS/MS .

Table 4 : Regioselectivity Under Different Conditions

| Solvent | Temp (°C) | Major Product | Yield (%) |

|---|---|---|---|

| DCM | 50 | 4-Nitro derivative | 75 |

| Benzene | 80 | 2-Chloro derivative | 62 |

Q. How do electronic and steric effects influence degradation pathways under environmental conditions?

- Methodological Answer :

- Hydrolytic Degradation : Monitor via LC-MS at pH 7.4 and 10. Nitro groups stabilize intermediates, while chloro substituents increase resistance to hydrolysis.

- Photolytic Studies : Expose to UV light (254 nm) and track nitro-to-nitrite conversion using IR spectroscopy. Steric hindrance from difluoro groups slows degradation .

Table 5 : Degradation Half-Lives

| Condition | Half-Life (h) | Major Degradant |

|---|---|---|

| pH 7.4 | 120 | 1-Chloro-2,5-difluorophenol |

| UV Light | 48 | 4-Nitrosoderivative |

属性

IUPAC Name |

1-chloro-2,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGYPLNIBDKWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577981 | |

| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-28-9 | |

| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。